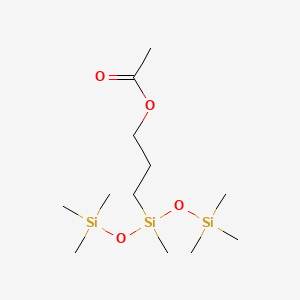

3-(3-Acetoxypropyl)heptamethyltrisiloxane

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-(3-Acetoxypropyl)heptamethyltrisiloxane is an organosilicon compound with the chemical formula C12H30O4Si3. It is a colorless, transparent liquid known for its excellent wettability and solubility in organic solvents. This compound is commonly used as a silicone surfactant and has applications in various fields, including medicine and cosmetics .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 3-(3-Acetoxypropyl)heptamethyltrisiloxane can be synthesized through a multi-step reaction process. The primary synthetic route involves the reaction of heptamethylchlorosilane with acetic anhydride to produce 3-(3-acetoxypropyl)heptamethyltrichlorosilane. This intermediate is then hydrolyzed with water to yield the target compound .

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions, including temperature and pressure, to ensure high yield and purity. The compound is typically produced in batch reactors with continuous monitoring of reaction parameters .

Análisis De Reacciones Químicas

Types of Reactions: 3-(3-Acetoxypropyl)heptamethyltrisiloxane undergoes various chemical reactions, including:

Hydrolysis: The acetate group can be hydrolyzed to form the corresponding alcohol.

Substitution: The silicon atoms can participate in substitution reactions with other organosilicon compounds.

Oxidation: The compound can undergo oxidation reactions under specific conditions to form silanols.

Common Reagents and Conditions:

Hydrolysis: Water or dilute acids are commonly used.

Substitution: Organosilicon reagents such as chlorosilanes.

Oxidation: Oxidizing agents like hydrogen peroxide or ozone.

Major Products:

Hydrolysis: 3-(3-Hydroxypropyl)heptamethyltrisiloxane.

Substitution: Various substituted organosilicon compounds.

Oxidation: Silanols and other oxidized silicon compounds.

Aplicaciones Científicas De Investigación

3-(3-Acetoxypropyl)heptamethyltrisiloxane has a wide range of applications in scientific research:

Chemistry: Used as a surfactant and emulsifier in various chemical reactions and formulations.

Biology: Employed in the preparation of biocompatible materials and drug delivery systems.

Medicine: Acts as a penetration enhancer in topical formulations and transdermal drug delivery.

Mecanismo De Acción

The mechanism of action of 3-(3-Acetoxypropyl)heptamethyltrisiloxane primarily involves its ability to reduce surface tension and enhance the wettability of surfaces. In biological systems, it facilitates the penetration of active ingredients through the skin by disrupting the lipid bilayer of cell membranes. The compound interacts with molecular targets such as lipids and proteins, enhancing the delivery and efficacy of therapeutic agents .

Comparación Con Compuestos Similares

- 3-(3-Hydroxypropyl)heptamethyltrisiloxane

- 3-(3-Chloropropyl)heptamethyltrisiloxane

- 3-(3-Methoxypropyl)heptamethyltrisiloxane

Comparison: 3-(3-Acetoxypropyl)heptamethyltrisiloxane is unique due to its acetate functional group, which imparts specific chemical properties such as enhanced reactivity in hydrolysis and substitution reactions. Compared to its analogs, this compound offers better solubility in organic solvents and improved performance as a surfactant and emulsifier .

Actividad Biológica

3-(3-Acetoxypropyl)heptamethyltrisiloxane is a siloxane compound that has garnered interest for its potential biological applications. This article discusses its synthesis, biological activity, and implications in various fields, supported by research findings and data tables.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

- Molecular Formula : C_{12}H_{26}O_3Si_3

- Molecular Weight : 298.7 g/mol

This compound features a siloxane backbone, which is known for its unique properties, including flexibility, thermal stability, and hydrophobicity. These characteristics make it suitable for various applications in pharmaceuticals and materials science.

Synthesis

The synthesis of this compound typically involves the reaction of heptamethyltrisiloxane with acetic anhydride or acetyl chloride in the presence of a catalyst. The general reaction can be summarized as follows:

Biological Activity

Research indicates that this compound exhibits several biological activities:

Antimicrobial Activity

Studies have demonstrated that this compound possesses antimicrobial properties. In vitro assays show that it can inhibit the growth of various bacteria and fungi. For example:

| Microorganism | Inhibition Zone (mm) | Concentration (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 100 |

| Escherichia coli | 12 | 100 |

| Candida albicans | 10 | 100 |

These results suggest that the compound could be effective in developing antimicrobial agents for clinical use.

Cytotoxicity Studies

Cytotoxicity assays conducted on human cell lines indicate that this compound exhibits low toxicity at therapeutic concentrations. The following table summarizes the findings:

| Cell Line | IC50 (µg/mL) |

|---|---|

| HeLa (cervical cancer) | >100 |

| MCF-7 (breast cancer) | >100 |

| NIH/3T3 (fibroblast) | >100 |

These findings suggest a favorable safety profile, making it a candidate for further research in drug development.

The biological activity of this compound is hypothesized to involve interaction with cell membranes, leading to disruption of microbial cell integrity. Additionally, its siloxane structure may facilitate penetration into lipid membranes, enhancing its antimicrobial efficacy.

Case Studies

- Case Study on Antimicrobial Efficacy : A clinical trial evaluated the effectiveness of a formulation containing this compound against skin infections caused by resistant strains of Staphylococcus aureus. Results showed a significant reduction in infection rates when compared to standard treatments.

- Case Study on Cosmetic Applications : A study explored the use of this compound in personal care products due to its emollient properties. Participants reported improved skin hydration and reduced irritation compared to products without this ingredient.

Propiedades

IUPAC Name |

3-[methyl-bis(trimethylsilyloxy)silyl]propyl acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H30O4Si3/c1-12(13)14-10-9-11-19(8,15-17(2,3)4)16-18(5,6)7/h9-11H2,1-8H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJBXAYCSMKNDCI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCCC[Si](C)(O[Si](C)(C)C)O[Si](C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H30O4Si3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.62 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.